Fmoc-PNA-A(Bhoc)-OH: A Comprehensive Technical Guide for Advanced PNA Synthesis
Fmoc-PNA-A(Bhoc)-OH: A Comprehensive Technical Guide for Advanced PNA Synthesis
An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Fmoc-PNA-A(Bhoc)-OH in Modern Genetic Research
Peptide Nucleic Acid (PNA) represents a paradigm shift in the design of synthetic genetic mimics, offering a neutral N-(2-aminoethyl)glycine backbone in place of the conventional charged sugar-phosphate framework of DNA and RNA.[1][2] This structural distinction endows PNA with remarkable hybridization characteristics, including superior binding affinity and sequence specificity, alongside a profound resistance to enzymatic degradation by nucleases and proteases.[1][3] At the heart of this transformative technology lies the PNA monomer, the fundamental building block that dictates the sequence and functionality of the resulting oligomer.
This guide provides an in-depth technical exploration of a cornerstone PNA monomer: Fmoc-PNA-A(Bhoc)-OH . This specific monomer is crucial for the incorporation of adenine (A) into a PNA sequence and is meticulously engineered with protecting groups that facilitate its seamless integration during solid-phase synthesis.[4] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection for the N-terminal amine, while the benzhydryloxycarbonyl (Bhoc) group offers acid-labile protection for the exocyclic amine of the adenine nucleobase.[4][5] This strategic combination of protecting groups forms the basis of the widely adopted and milder Fmoc/Bhoc PNA synthesis chemistry.[5][6]
This document will dissect the multifaceted nature of Fmoc-PNA-A(Bhoc)-OH, from its intrinsic physicochemical properties and synthesis to its pivotal role in the construction of high-fidelity PNA oligomers. We will delve into the mechanistic underpinnings of its application in solid-phase synthesis, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, enabling them to harness the full potential of this versatile molecule in their scientific endeavors, from the development of novel molecular diagnostics to the pioneering of next-generation antisense and antigene therapies.[7]
Physicochemical and Structural Properties of Fmoc-PNA-A(Bhoc)-OH
A thorough understanding of the physical and chemical characteristics of Fmoc-PNA-A(Bhoc)-OH is paramount for its effective handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| Chemical Name | N-[[6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | [8][9] |
| Synonyms | Fmoc-A(Bhoc)-Aeg-OH, PNA A Monomer | [7] |
| CAS Number | 186046-82-2 | [7][10] |
| Molecular Formula | C₄₀H₃₅N₇O₇ | [7][10][] |
| Molecular Weight | 725.75 g/mol | [7][10][] |
| Appearance | White to off-white or light yellow powder/crystal | [7][] |
| Purity (HPLC) | ≥ 98.0% | [7][8] |
| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP), with potential for faint turbidity. Shows limited solubility in Dimethylformamide (DMF). | [8][12] |
| Storage Conditions | 2 - 8 °C for short-term storage; -20°C for long-term storage. | [7][10][] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [10][] |
The Strategic Role of Protecting Groups: Fmoc and Bhoc
The efficacy of solid-phase PNA synthesis hinges on a meticulously planned protecting group strategy. In Fmoc-PNA-A(Bhoc)-OH, the choice of Fmoc for the backbone amine and Bhoc for the adenine nucleobase is a deliberate one, offering orthogonal deprotection capabilities under mild conditions.
The Fmoc Group: A Base-Labile Guardian of the N-Terminus
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in peptide and PNA synthesis due to its facile removal under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like DMF or NMP.[6][12] This base-lability stands in stark contrast to the acid-labile nature of the Bhoc group, allowing for the selective deprotection of the N-terminal amine to enable chain elongation without disturbing the protection on the nucleobase.[13]
The Bhoc Group: Acid-Labile Protection for the Adenine Nucleobase
The benzhydryloxycarbonyl (Bhoc) group is the preferred choice for protecting the exocyclic amines of purine and pyrimidine bases in Fmoc-based PNA synthesis.[5][6] Its selection is predicated on several key advantages:
-
Sufficient Stability: The Bhoc group is stable under the basic conditions required for Fmoc removal, preventing premature deprotection during the synthesis cycles.[5]
-
Mild Acid Lability: It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is also used to cleave the completed PNA oligomer from the solid support.[2][5]
-
Enhanced Solubility: The presence of the bulky, aromatic Bhoc group can improve the solubility of the PNA monomer in the organic solvents used during synthesis.[5]
Solid-Phase Synthesis of PNA Oligomers: A Step-by-Step Workflow
The synthesis of PNA oligomers using Fmoc-PNA-A(Bhoc)-OH is a cyclical process performed on a solid support, such as a PAL-PEG-PS or Rink Amide resin.[6][14] The general workflow can be broken down into three primary stages per cycle: Fmoc deprotection, monomer coupling, and capping.
Caption: The cyclical workflow of solid-phase PNA synthesis using Fmoc/Bhoc chemistry.
Experimental Protocol: Manual Solid-Phase PNA Synthesis (5 µmol scale)
This protocol is adapted from established methodologies for manual PNA synthesis.[14]
Materials:
-
H-Rink-Amide-ChemMatrix® resin (0.52 mmol/g loading)
-
Fmoc-PNA-A(Bhoc)-OH and other required Fmoc-PNA monomers
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Piperidine
-
2-(1H-7-Azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
m-Cresol
-
Triisopropylethylsilane (TIPS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell approximately 10 mg of Rink Amide resin in DMF in a fritted syringe for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 1 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 7 minutes.[14]
-
Wash the resin thoroughly with DMF (5 x 1 mL).
-
-
Monomer Coupling:
-
In a separate vial, dissolve Fmoc-PNA-A(Bhoc)-OH (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in NMP.[15]
-
Add the activated monomer solution to the resin.
-
Agitate the mixture for 30-40 minutes at room temperature.[14][15]
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 mL).
-
-
Capping:
-
To cap any unreacted amino groups, add a solution of acetic anhydride and DIPEA (1:2 ratio) in DMF to the resin.[14]
-
Agitate for 10 minutes.
-
Drain the capping solution.
-
Wash the resin with DMF (5 x 1 mL).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.
-
Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Bhoc Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/water (95:2.5:2.5 v/v/v).[14] For sequences containing sensitive residues, a scavenger like m-cresol can be beneficial.[6]
-
Add the cleavage cocktail to the resin and agitate for 2.5 hours at room temperature.[14]
-
Collect the filtrate into a centrifuge tube.
-
-
Precipitation and Purification:
-
Precipitate the crude PNA by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA.
-
Wash the pellet with cold diethyl ether and dry.
-
Purify the crude PNA by reverse-phase HPLC.[2]
-
Mechanism of Activation and Coupling
The formation of the amide bond between the incoming Fmoc-PNA-A(Bhoc)-OH and the N-terminal amine of the growing PNA chain is facilitated by an activating agent, most commonly HATU.
Caption: Mechanism of HATU-mediated activation and coupling in PNA synthesis.
The carboxylic acid of Fmoc-PNA-A(Bhoc)-OH is activated by HATU in the presence of a non-nucleophilic base like DIPEA, forming a highly reactive O-Azabenzotriazole (OAt) ester.[3][16] This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound PNA chain, resulting in the formation of a stable amide bond and the release of HOAt as a byproduct.
Characterization and Quality Control
Ensuring the purity and identity of both the Fmoc-PNA-A(Bhoc)-OH monomer and the final PNA oligomer is critical for the success of downstream applications.
Monomer Characterization
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the monomer, which should typically be ≥98%.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the monomer.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
Oligomer Characterization
-
Reverse-Phase HPLC (RP-HPLC): The primary method for analyzing the purity of the crude PNA oligomer and for its purification. A common mobile phase system is a gradient of acetonitrile in water with 0.1% TFA.[2]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Used to confirm the identity of the synthesized PNA oligomer by verifying its molecular weight.[14]
Quantitative Analysis of Synthesis Efficiency
The efficiency of each coupling step is a critical determinant of the overall yield and purity of the final PNA oligomer. While coupling efficiencies can be sequence-dependent, average stepwise yields for Fmoc-PNA monomers are generally high.
| Monomer Type | Average Stepwise Yield (%) | Reference |
| A | 98.22% | [17] |
| T | 97.75% | [17] |
| C | 97.98% | [17] |
| G | 97.62% | [17] |
Note: Data represents average stepwise yields calculated from overall coupling efficiencies over seven steps.
Troubleshooting Guide for Solid-Phase PNA Synthesis
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / n-1 Deletion Sequences | 1. Inefficient Monomer Activation: Degradation of coupling reagent (e.g., HATU) or insufficient activation time. 2. Steric Hindrance: Difficult sequences or aggregation of the growing PNA chain on the resin. 3. Poor Monomer Solubility: Fmoc-PNA-A(Bhoc)-OH may have limited solubility in DMF. | 1. Use fresh, high-quality coupling reagents. Ensure adequate pre-activation time if required by the protocol. 2. Double couple the problematic monomer. Consider using a more hydrophilic resin (e.g., TentaGel) to reduce aggregation.[13] 3. Dissolve the monomer in NMP, which is a better solvent for PNA monomers.[12] |
| Incomplete Fmoc Deprotection | 1. Degraded Piperidine: Piperidine can degrade over time. 2. Insufficient Deprotection Time: Some sequences may require longer exposure to the deprotection solution. | 1. Use a fresh solution of 20% piperidine in DMF/NMP. 2. Increase the deprotection time or perform a second piperidine treatment. Monitor the deprotection using a colorimetric test like the Kaiser test. |
| Side Reactions During Cleavage | Formation of Bhoc-adducts: The benzhydryl cation generated during Bhoc deprotection can react with sensitive residues, such as an N-terminal cysteine.[15] | Use an optimized cleavage cocktail with appropriate scavengers. For Cys-containing PNAs, a cocktail of TFA:H₂O:DODT:TIPS (94:2.5:2.5:1, v/v/v/v) can be effective.[15] |
Conclusion and Future Perspectives
Fmoc-PNA-A(Bhoc)-OH stands as a testament to the chemical ingenuity that has propelled Peptide Nucleic Acids to the forefront of molecular biology and therapeutic development. Its robust design, centered on the orthogonal Fmoc/Bhoc protection strategy, has made the synthesis of high-purity PNA oligomers a routine and accessible process for laboratories worldwide. The milder conditions of this chemistry have expanded the scope of PNA applications, allowing for the incorporation of sensitive modifications and reporter groups.[5]
As research continues to push the boundaries of genetic intervention, the demand for precisely engineered PNA sequences will undoubtedly grow. The principles and protocols detailed in this guide provide a solid foundation for the effective utilization of Fmoc-PNA-A(Bhoc)-OH. Future advancements may focus on further optimizing coupling efficiencies, developing novel protecting groups to mitigate side reactions, and enhancing the scalability of PNA synthesis for clinical and commercial applications. The continued refinement of these foundational chemical strategies will be instrumental in unlocking the full therapeutic and diagnostic potential of Peptide Nucleic Acids.
References
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